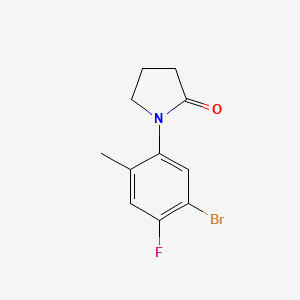
1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone is an organic compound that features a pyrrolidinone ring substituted with a 5-bromo-4-fluoro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-4-fluoro-2-methylaniline.
Formation of Intermediate: The aniline derivative is then subjected to acylation to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrrolidinone ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: A precursor in the synthesis of 1-(5-Bromo-4-fluoro-2-methylphenyl)-2-pyrrolidinone.
1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole: Another compound with a similar phenyl substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the pyrrolidinone ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H11BrFNO |
|---|---|
Molecular Weight |
272.11 g/mol |
IUPAC Name |
1-(5-bromo-4-fluoro-2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H11BrFNO/c1-7-5-9(13)8(12)6-10(7)14-4-2-3-11(14)15/h5-6H,2-4H2,1H3 |
InChI Key |
SWZPDDWDYFLUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCCC2=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
![7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid](/img/structure/B15337611.png)
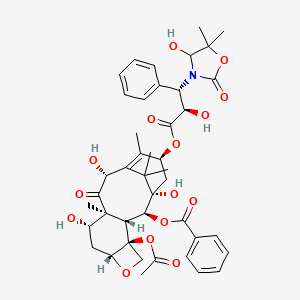
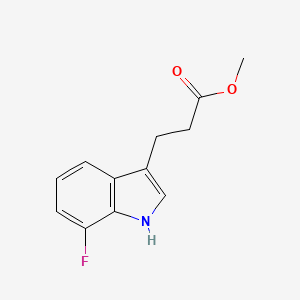
![2,2-difluoro-4,12-bis(4-hexoxyphenyl)-5,11-diiodo-8-(2,4,6-trifluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337627.png)
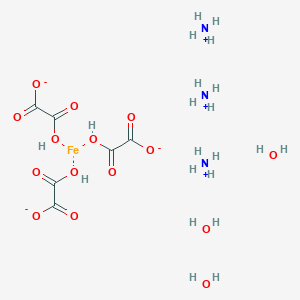
![N-(4-Formyl-[3,4'-bipyridin]-6-YL)acetamide](/img/structure/B15337640.png)
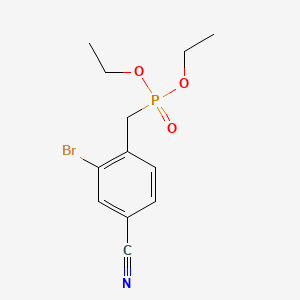
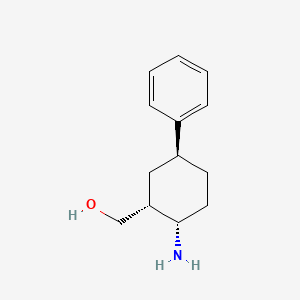
![8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)
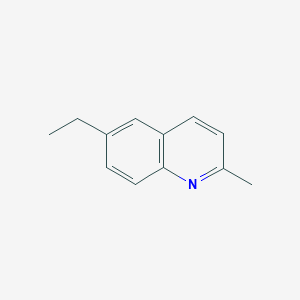
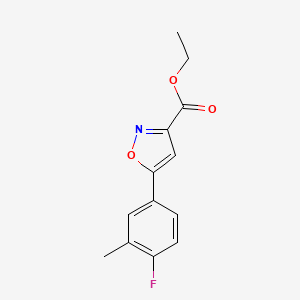
![Tert-butyl 2-(tert-butylsulfinylamino)spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B15337677.png)
![N-[3-[(E)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide](/img/structure/B15337680.png)
